tert-butyl 4-(2-amino-1,3-oxazol-4-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-amino-1,3-oxazol-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This particular compound features a tert-butyl group, a piperidine ring, and an oxazole ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-amino-1,3-oxazole-4-carboxylic acid and tert-butyl piperidine-1-carboxylate.
Reaction Conditions: The reaction involves coupling these two starting materials under conditions that promote amide bond formation. This can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often requiring a base like TEA.
Major Products Formed:
Oxidation Products: Various oxazole derivatives with different oxidation states.
Reduction Products: Amines or other reduced forms of the oxazole ring.
Substitution Products: Modified derivatives of the tert-butyl group or the piperidine ring.
Scientific Research Applications
Chemistry: Tert-butyl 4-(2-amino-1,3-oxazol-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its oxazole core makes it a versatile building block for constructing various heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-(2-amino-1,3-oxazol-4-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Oxazole Derivatives: Other oxazole derivatives with different substituents on the oxazole ring.
Piperidine Derivatives: Compounds containing piperidine rings with various functional groups.
Tert-Butyl Derivatives: Other compounds featuring tert-butyl groups in different chemical environments.
Uniqueness: Tert-butyl 4-(2-amino-1,3-oxazol-4-yl)piperidine-1-carboxylate stands out due to its combination of the oxazole ring, piperidine ring, and tert-butyl group. This unique structure provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
2680542-42-9 |
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Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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